An In-depth Technical Guide to 4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0)
An In-depth Technical Guide to 4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzyl bromide, a key building block in modern medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, applications, and essential safety information.
Chemical and Physical Properties
4-(Trifluoromethoxy)benzyl bromide is a fluorinated organic compound valued for its role as a versatile synthetic intermediate.[1] The presence of the trifluoromethoxy group (-OCF₃) significantly influences the molecule's electronic properties and lipophilicity, making it a desirable moiety in the design of novel pharmaceuticals and agrochemicals.[1] It typically appears as a colorless to light yellow liquid or a low-melting solid.[2][3]
Table 1: Physicochemical Properties of 4-(Trifluoromethoxy)benzyl bromide
| Property | Value | Reference(s) |
| CAS Number | 50824-05-0 | [2][4] |
| Molecular Formula | C₈H₆BrF₃O | [2][4] |
| Molecular Weight | 255.03 g/mol | [4][5] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 22-24 °C | [1][2] |
| Boiling Point | 82-84 °C at 10 mmHg | [4][5] |
| Density | 1.594 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.48 | [4][5] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [4][5] |
| Solubility | Soluble in ethyl acetate, dichloromethane, chloroform, ether. Poorly soluble in water. | [2] |
| InChI Key | JDNPUJCKXLOHOW-UHFFFAOYSA-N | [4] |
| SMILES | FC(F)(F)Oc1ccc(CBr)cc1 | [4] |
Synthesis and Experimental Protocols
4-(Trifluoromethoxy)benzyl bromide is typically synthesized from 4-(trifluoromethoxy)benzaldehyde in a two-step process involving reduction followed by bromination.[2]
Experimental Protocol: Two-Step Synthesis
Step 1: Reduction of 4-(Trifluoromethoxy)benzaldehyde to 4-(Trifluoromethoxy)benzyl alcohol [2]
-
Preparation: In a round-bottom flask, dissolve sodium borohydride (12.0 mmol, 1.2 equivalents) in 15.0 mL of anhydrous ethanol. Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add a solution of 4-(trifluoromethoxy)benzaldehyde (10.0 mmol) in 10.0 mL of anhydrous ethanol to the cooled sodium borohydride solution.
-
Monitoring: Stir the mixture at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous mixture with dichloromethane (3 x 30.0 mL).
-
Purification: Combine the organic layers, wash with a saturated NaCl solution (30.0 mL), and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent under vacuum.
-
Isolation: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5/1) eluent to yield 4-(trifluoromethoxy)benzyl alcohol.
Step 2: Bromination of 4-(Trifluoromethoxy)benzyl alcohol [2]
-
Preparation: Dissolve 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in 10 mL of diethyl ether in a flask and cool to 0°C.
-
Reaction: Slowly add phosphorus tribromide (0.5 mL) dropwise to the stirred solution at 0°C. Continue stirring for 30 minutes. Monitor the reaction completion by TLC.
-
Work-up: Pour the reaction mixture into an ice-water mixture and stir for 1-2 hours. Extract the aqueous phase with ether.
-
Purification: Combine the organic layers and wash sequentially with NaHCO₃ solution, water, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure to obtain 4-(trifluoromethoxy)benzyl bromide.
An alternative bromination method using N-bromosuccinimide (NBS) has also been reported.[2]
Spectroscopic Data
The structural identity of 4-(Trifluoromethoxy)benzyl bromide is confirmed by various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Description & Key Features | Reference(s) |
| ¹H NMR | Expected signals include a singlet for the benzylic protons (-CH₂Br) and multiplets in the aromatic region for the disubstituted benzene ring. Full spectra are available in databases. | [6] |
| ¹³C NMR | The spectrum shows characteristic peaks for the benzylic carbon, the trifluoromethoxy carbon (as a quartet due to C-F coupling), and four distinct aromatic carbons. | [7] |
| FT-IR | The spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C-Br stretching, and strong C-F and C-O stretching from the trifluoromethoxy group. | [8][9] |
| Mass Spec (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 254/256, corresponding to the bromine isotopes. A prominent peak is observed at m/z 175, resulting from the loss of the bromine atom ([M-Br]⁺). | [10] |
Applications in Drug Discovery and Development
4-(Trifluoromethoxy)benzyl bromide is a crucial intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[11] The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their target receptors.[1][11]
Antitubercular Agents: Synthesis of Pretomanid (PA-824) Analogues
This benzyl bromide derivative is a key reagent in the synthesis of nitroimidazooxazines, a class of potent antitubercular agents.[4] One of the most notable drugs in this class is Pretomanid (formerly PA-824), which is used to treat multidrug-resistant tuberculosis.[11] The 4-(trifluoromethoxy)benzyl side chain is crucial for the drug's activity.
Pretomanid is a prodrug that requires bioactivation within Mycobacterium tuberculosis.[12] The activation is a reductive process catalyzed by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. This process generates reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison.[12] Additionally, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[12]
Anti-allergic Compounds
The compound is also utilized in the synthesis of tetrahydronaphthalenols, which have demonstrated anti-allergic activities. Allergic reactions are often mediated by the degranulation of mast cells. This process begins when an allergen cross-links IgE antibodies bound to FcεRI receptors on the mast cell surface. This triggers a signaling cascade leading to the release of inflammatory mediators like histamine, prostaglandins, and leukotrienes, causing allergic symptoms. Anti-allergic drugs often aim to inhibit this degranulation process.
Safety and Handling
4-(Trifluoromethoxy)benzyl bromide is a corrosive and hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood.[7] Appropriate personal protective equipment (PPE) must be worn at all times.
Table 3: Safety and Hazard Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | [4][5] |
| Signal Word | Danger | [4][5] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [4][5] |
| Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [7] |
| Personal Protective Equipment (PPE) | Faceshield, chemical-resistant gloves, safety goggles, protective suit, type ABEK (EN14387) respirator filter. | [4][5] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up in a corrosives area. | [7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | |
| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. | [7] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. | [7] |
| First Aid (Ingestion) | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention. | [7] |
References
- 1. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Metabolic Consequences of IgE- and Non-IgE-Mediated Mast Cell Degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) IR Spectrum [chemicalbook.com]
- 10. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]
- 11. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pretomanid? [synapse.patsnap.com]

